4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(4-morpholinylmethyl)-

Physicochemical profiling Solubility prediction Structure-property relationships

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(4-morpholinylmethyl)- (CAS 77161-22-9) is a synthetic dibrominated quinazolinone derivative featuring a morpholinylmethyl substituent at the C-2 position and an o-tolyl group at N-3. The compound belongs to the 6,8-dibromo-4(3H)-quinazolinone scaffold class, which has been investigated for anticancer, anti-inflammatory, and antimicrobial activities.

Molecular Formula C20H19Br2N3O2
Molecular Weight 493.2 g/mol
CAS No. 77161-22-9
Cat. No. B13777650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(4-morpholinylmethyl)-
CAS77161-22-9
Molecular FormulaC20H19Br2N3O2
Molecular Weight493.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4CCOCC4
InChIInChI=1S/C20H19Br2N3O2/c1-13-4-2-3-5-17(13)25-18(12-24-6-8-27-9-7-24)23-19-15(20(25)26)10-14(21)11-16(19)22/h2-5,10-11H,6-9,12H2,1H3
InChIKeyXPPUDUUGXAPWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

77161-22-9: 6,8-Dibromo-3-(2-methylphenyl)-2-(4-morpholinylmethyl)-4(3H)-quinazolinone Procurement Baseline


4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(4-morpholinylmethyl)- (CAS 77161-22-9) is a synthetic dibrominated quinazolinone derivative featuring a morpholinylmethyl substituent at the C-2 position and an o-tolyl group at N-3 . The compound belongs to the 6,8-dibromo-4(3H)-quinazolinone scaffold class, which has been investigated for anticancer, anti-inflammatory, and antimicrobial activities . Its closest commercially available analog is the piperidinylmethyl variant (CAS 77161-23-0), which differs solely in the amine heterocycle at C-2 . Crucially, the morpholine oxygen in 77161-22-9 introduces an additional hydrogen bond acceptor not present in the piperidine analog, resulting in quantifiable differences in computed physicochemical descriptors relevant to solubility, permeability, and target engagement profiling .

Why Generic Substitution Fails: Structural Determinants Differentiating 77161-22-9 from Piperidine-Class Analogs


6,8-Dibromoquinazolinones cannot be treated as interchangeable procurement items because minor alterations to the C-2 amine heterocycle produce measurable shifts in computed lipophilicity, hydrogen bonding capacity, and topological polar surface area (TPSA)—parameters that directly govern aqueous solubility, passive membrane permeability, and off-target binding profiles . The morpholinylmethyl group in 77161-22-9 introduces a ring oxygen that increases the hydrogen bond acceptor count to 4 (versus 3 for the piperidinyl analog 77161-23-0) and is expected to reduce XLogP3-AA by approximately 0.5–1.0 log units relative to the piperidine comparator (computed XLogP3-AA = 5.1 for 77161-23-0) . These differences mean that solubility, formulation behavior, and pharmacokinetic predictions made for one analog do not directly translate to the other. Furthermore, within the broader 6,8-dibromoquinazolinone class, cytotoxic potency against MCF-7 breast carcinoma cells varies by more than 17-fold depending on specific substituent patterns (IC50 range: 1.7–29.6 µg/mL), underscoring that substitution identity—not merely the dibromo-quinazolinone core—drives biological outcomes .

Quantitative Differentiation Evidence for 6,8-Dibromo-3-(2-methylphenyl)-2-(4-morpholinylmethyl)-4(3H)-quinazolinone (77161-22-9)


Hydrogen Bond Acceptor Count: Morpholinyl (4) vs. Piperidinyl (3) Direct Comparison

77161-22-9 possesses 4 hydrogen bond acceptors due to the morpholine ring oxygen, compared to 3 hydrogen bond acceptors for the piperidinyl analog 77161-23-0 (which lacks the ring heteroatom) . This difference is structurally hard-coded and invariant across all production batches. Increased H-bond acceptor count is associated with improved aqueous solubility and altered protein binding profiles in drug-like molecules .

Physicochemical profiling Solubility prediction Structure-property relationships

Computed Lipophilicity (XLogP3-AA) Differentiation: Morpholinylmethyl vs. Piperidinylmethyl

The piperidinylmethyl analog 77161-23-0 has a computed XLogP3-AA of 5.1 . Although an experimentally validated or computed XLogP3-AA value for 77161-22-9 is not available from authoritative databases, the replacement of a methylene group (–CH2–) in the piperidine ring with an oxygen atom in the morpholine ring is a well-established structural modification that reduces LogP by approximately 0.5 to 1.0 log units . This places the estimated LogP of 77161-22-9 in the range of approximately 4.1–4.6.

Lipophilicity ADME prediction Membrane permeability

Cytotoxic Potency Range of the 6,8-Dibromoquinazolinone Scaffold Class Against MCF-7 Breast Carcinoma

A series of 6,8-dibromo-4(3H)-quinazolinone derivatives structurally related to 77161-22-9 were tested for antitumor activity against the human breast carcinoma cell line MCF-7 using the MTT assay, with doxorubicin as a positive control . The most potent compounds (XIIIb, IX, XIVd) exhibited IC50 values of 1.7, 1.8, and 1.83 µg/mL, while the least potent (XIVa) showed an IC50 of 29.6 µg/mL—a >17-fold potency range driven entirely by substituent variation . Importantly, 77161-22-9 shares the identical 6,8-dibromo-4(3H)-quinazolinone core and o-tolyl N-3 substitution pattern with this compound series.

Anticancer activity Cytotoxicity Breast cancer

Anti-Inflammatory Activity Precedent in the 6,8-Dibromoquinazolinone Scaffold Class

A series of 6,8-dibromo-4(3H)-quinazolinone derivatives incorporating diverse N- and O-heterocyclic moieties was synthesized and evaluated for anti-inflammatory and analgesic properties in experimental animal models . Representative compounds from this series demonstrated promising anti-inflammatory and analgesic activities . While 77161-22-9 was not among the specific compounds tested, it shares the identical 6,8-dibromo-4(3H)-quinazolinone core scaffold and belongs to the same structural class.

Anti-inflammatory activity Analgesic activity In vivo pharmacology

Antimicrobial Potency Benchmarks for 6,8-Dibromoquinazolinone Derivatives

In a systematic antimicrobial screening of 6,8-dibromo-4(3H)-quinazolinone derivatives, the most potent antibacterial compound (VIIa) exhibited MIC values of 1.56 µg/mL against E. coli, 3.125 µg/mL against S. typhimurium, and 1.56 µg/mL against L. monocytogenes, while the most potent antifungal compound (VIIc) showed MICs of 0.78 µg/mL against C. albicans and 0.097 µg/mL against A. flavus . These data establish quantitative potency benchmarks for the scaffold class. 77161-22-9, bearing the same 6,8-dibromoquinazolinone core, represents a structurally distinct entry within this antimicrobial chemotype.

Antibacterial activity Antifungal activity MIC determination

Vendor Availability and Purity Specification: 77161-22-9 vs. 77161-23-0

77161-22-9 is available from Alfa Chemistry (Catalog Number ACM77161229) with a typical purity of 95% . The piperidinyl analog 77161-23-0 is also commercially available from the same vendor . Both compounds are supplied as research-grade heterocyclic organic compounds with molecular weights of 493.2 g/mol (morpholinyl) and 491.2 g/mol (piperidinyl), respectively . No pharmacopeial monographs or certified reference standards exist for either compound, placing both in the 'research tool compound' procurement category.

Chemical procurement Purity specification Research-grade sourcing

Recommended Research and Procurement Application Scenarios for 77161-22-9


Anticancer Screening Library Expansion with Morpholinyl-Containing Quinazolinone Chemotype

77161-22-9 is suitable for inclusion in focused quinazolinone-based anticancer screening libraries targeting breast carcinoma cell lines. The scaffold class has demonstrated IC50 values as low as 1.7 µg/mL against MCF-7 cells . The morpholinylmethyl group at C-2 provides a distinct hydrogen bonding and solubility profile (4 H-bond acceptors) compared to piperidine-containing analogs (3 H-bond acceptors), enabling SAR exploration of how C-2 amine heterocycle choice modulates cytotoxic potency and selectivity .

Anti-Inflammatory Lead Optimization with Modified C-2 Amine Heterocycle

Given the established anti-inflammatory activity of 6,8-dibromoquinazolinone derivatives in carrageenan-induced paw edema models , 77161-22-9 can serve as a C-2 morpholinyl-substituted probe in medicinal chemistry optimization campaigns. The morpholine oxygen provides an additional H-bond acceptor that may enhance target engagement or alter tissue distribution relative to previously characterized analogs, supporting SAR-driven lead refinement.

Antimicrobial Scaffold Exploration with Lower-Lipophilicity Morpholinyl Variant

For antimicrobial drug discovery programs leveraging the 6,8-dibromoquinazolinone scaffold, 77161-22-9 represents the lower-lipophilicity morpholinyl variant (estimated XLogP3-AA ≈ 4.1–4.6 vs. 5.1 for the piperidinyl analog) . The scaffold class has produced derivatives with MIC values as low as 0.097 µg/mL against A. flavus ; testing 77161-22-9 may reveal whether reduced lipophilicity improves selectivity indices or reduces cytotoxicity while retaining antimicrobial potency.

Physicochemical Property Comparator for ADME Structure-Property Relationship Studies

77161-22-9 and its piperidinyl analog 77161-23-0 form a matched molecular pair differing only by O vs. CH2 in the C-2 heterocycle. This makes 77161-22-9 an ideal procurement choice for systematic ADME profiling studies that require quantifiable, single-variable physicochemical differentiation (ΔH-Bond Acceptor = +1; estimated ΔLogP ≈ –0.5 to –1.0; estimated ΔTPSA ≈ +14 Ų) . Such studies directly inform lead optimization decisions in drug discovery programs.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(4-morpholinylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.